

An In-Depth Technical Guide to 2-Butylthiophene (CAS: 1455-20-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylthiophene, identified by the CAS number 1455-20-5, is a substituted five-membered aromatic heterocycle containing a sulfur atom. This colorless to pale yellow liquid is a versatile building block in organic synthesis, with significant applications ranging from medicinal chemistry to materials science.[1][2] Its thiophene core is a recognized bioisostere of the benzene ring, making it a "privileged structure" in drug design, often used to modulate physicochemical properties and enhance biological activity.[3][4][5] Notably, **2-butylthiophene** has been identified as a raw material in the synthesis of anticancer agents and as an inhibitor of carcinogen-induced aberrant crypt formation, a precursor to colon cancer.[2][3][6] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of **2-butylthiophene** are fundamental to its application and analysis in a research setting.

Table 1: Physicochemical Properties of 2-Butylthiophene



Property	Value	Reference(s)
CAS Number	1455-20-5	[1][6][7]
Molecular Formula	C ₈ H ₁₂ S	[1][6][8][9]
Molecular Weight	140.25 g/mol	[6][9]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	181 - 182 °C (at 760 mmHg)	[1][8]
Density	0.951 - 0.953 g/mL at 25 °C	[1]
Refractive Index	1.504 - 1.510 at 20 °C	[1]
Flash Point	35 - 43 °C	[8]
Water Solubility	44.45 mg/L at 25 °C (estimated)	[1]
logP (o/w)	3.77 - 3.95 (estimated)	[1][8]

Table 2: Spectroscopic Data of 2-Butylthiophene

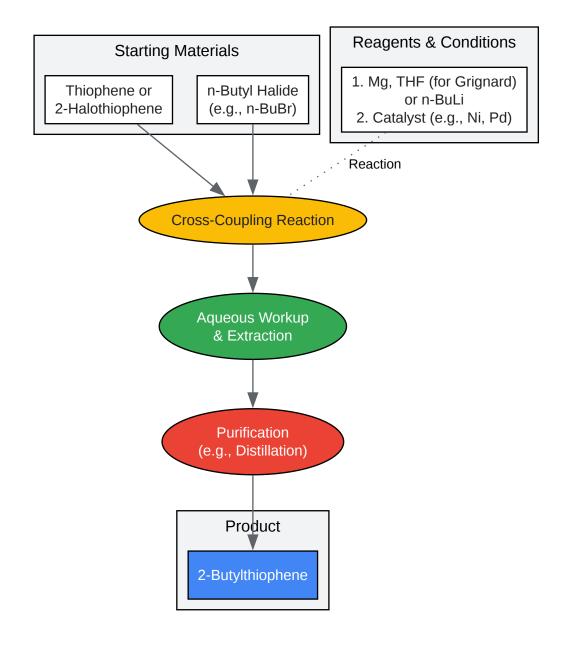


Spectroscopy	Data Interpretation	Reference(s)
¹ H NMR	δ ~7.1 ppm (d, 1H, H5), ~6.9 ppm (t, 1H, H4), ~6.7 ppm (d, 1H, H3), ~2.8 ppm (t, 2H, α-CH ₂), ~1.7 ppm (m, 2H, β-CH ₂), ~1.4 ppm (m, 2H, γ-CH ₂), ~0.9 ppm (t, 3H, δ-CH ₃). (Approximate shifts based on thiophene derivatives).	[8][10]
¹³ C NMR	δ ~146 (C2), ~127 (C5), ~124 (C4), ~122 (C3), ~32 (α-C), ~30 (β-C), ~22 (γ-C), ~14 (δ-C). (Approximate shifts based on substituted thiophenes).	[1][11][12][13]
Infrared (IR)	~3100-3000 cm $^{-1}$ (Aromatic C-H stretch), ~3000-2850 cm $^{-1}$ (Aliphatic C-H stretch), ~1600-1400 cm $^{-1}$ (Aromatic C=C stretch), ~700 cm $^{-1}$ (C-S stretch).	[4][7][14][15]
Mass Spectrometry (MS)	Molecular Ion [M] ⁺ at m/z = 140. Base peak at m/z = 97, corresponding to the loss of a propyl radical ([M-C ₃ H ₇] ⁺) to form a stable thienylmethyl cation. Other significant fragments may appear at m/z = 45.	[1][16][17]

Synthesis and Reactivity

2-Butylthiophene is typically synthesized through standard organometallic cross-coupling reactions or by alkylation of thiophene. A common and reliable laboratory-scale method involves the reaction of a Grignard reagent with a thiophene precursor.





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Caption: Generalized workflow for the synthesis of **2-butylthiophene**.

Experimental Protocol 1: General Procedure for Synthesis via Kumada Coupling

This protocol describes a representative synthesis of 2-propylthiophene, which is directly analogous to the synthesis of **2-butylthiophene** by selecting the appropriate Grignard reagent.



- Objective: To synthesize 2-butylthiophene via a nickel-catalyzed cross-coupling of 2bromothiophene and butylmagnesium bromide.
- Materials:
 - 2-Bromothiophene (1.0 eq)
 - Magnesium turnings (1.2 eq)
 - n-Butyl bromide (1.2 eq)
 - [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl2(dppe)] (0.01 eq)
 - Anhydrous tetrahydrofuran (THF)
 - Anhydrous diethyl ether
 - Saturated aqueous ammonium chloride (NH₄Cl)
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)
- Methodology:
 - Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a small crystal of iodine. Add a solution of n-butyl bromide in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux. Stir until the magnesium is consumed.
 - Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromothiophene and the NiCl₂(dppe) catalyst in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
 - Add the freshly prepared butylmagnesium bromide solution dropwise to the thiophene solution over 30-60 minutes, maintaining the temperature at 0 °C.



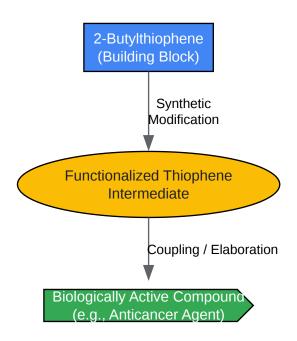
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to yield **2-butylthiophene** as a clear liquid.

Applications in Research and Development

The unique electronic and structural properties of the thiophene ring make **2-butylthiophene** a valuable intermediate in several high-value applications.

Role in Drug Discovery

2-Butylthiophene serves as a key building block for more complex, biologically active molecules. Its role as a bioisosteric replacement for a phenyl ring allows for the fine-tuning of properties like solubility, metabolism, and target binding affinity.[3][5]

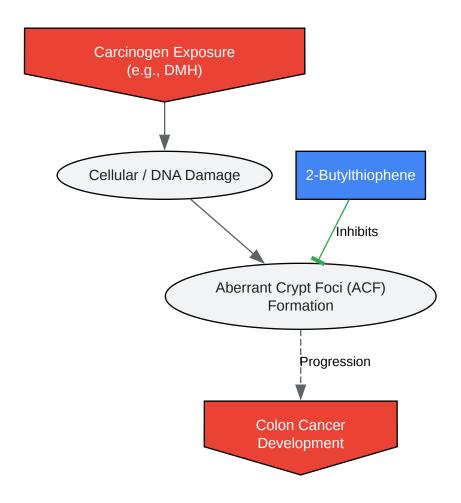


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Caption: Logical relationship of 2-butylthiophene in drug synthesis.

A significant area of research is its role in cancer chemoprevention. Studies have shown that **2-butylthiophene** can inhibit the formation of 1,2-dimethylhydrazine (DMH)-induced aberrant crypt foci (ACF) in the colon. ACF are recognized as one of the earliest preneoplastic lesions in the pathway to colon cancer.[18] By reducing the formation of these precursors, **2-butylthiophene** demonstrates potential as a chemopreventive agent.



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Caption: Role of **2-butylthiophene** in inhibiting aberrant crypt foci formation.

Applications in Materials Science

The sulfur-containing aromatic ring of **2-butylthiophene** makes it a candidate for research in organic electronics. Thiophene-based polymers are known for their conductive properties. The butyl group enhances solubility in organic solvents, facilitating the processing of these



materials for potential use in organic field-effect transistors (OFETs), sensors, and organic photovoltaics.[1][2]

Safety and Handling

2-Butylthiophene is a flammable liquid and is harmful if swallowed. Proper safety precautions are mandatory when handling this chemical.

Table 3: GHS Hazard and Precautionary Statements



Classification	Code	Statement
Hazard Statements	H226	Flammable liquid and vapor
H302	Harmful if swallowed	
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	
Precautionary Statements	P210	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay.	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	_
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	-
P403 + P235	Store in a well-ventilated place. Keep cool.	

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before use.

• Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves,



and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Butylthiophene is a chemical intermediate of considerable value to the scientific community. Its straightforward synthesis, versatile reactivity, and the unique properties imparted by the thiophene ring make it a crucial component in the development of novel pharmaceuticals and advanced materials. For drug development professionals, its demonstrated role as a chemopreventive agent and its utility as a bioisosteric scaffold highlight its potential in creating next-generation therapeutics. Adherence to strict safety protocols is essential when harnessing the capabilities of this versatile compound.

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